2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoic acid
Description
2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoic acid is a complex organic compound with a molecular formula of C16H17NO4 It is characterized by a cyclohexylidene ring substituted with dimethyl groups and a benzoic acid moiety
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C16H17NO4/c1-16(2)7-13(18)11(14(19)8-16)9-17-12-6-4-3-5-10(12)15(20)21/h3-6,9,18H,7-8H2,1-2H3,(H,20,21) |
InChI Key |
WPZCGMKGSSIRDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2C(=O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dioxane and bases like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}nicotinic acid
- Benzoic acid,2-[[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino]-, methyl ester
Uniqueness
2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoic acid is unique due to its specific structural features, such as the cyclohexylidene ring and the benzoic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
